molecular formula C13H20N2O B13000681 6-(Dipropylamino)-4-methylnicotinaldehyde

6-(Dipropylamino)-4-methylnicotinaldehyde

Cat. No.: B13000681
M. Wt: 220.31 g/mol
InChI Key: PPHFUAVKQXYKOH-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a dipropylamino group attached to the sixth position and a methyl group at the fourth position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylnicotinaldehyde.

    Introduction of Dipropylamino Group: The dipropylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-methylnicotinaldehyde with dipropylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dipropylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can react with the dipropylamino group in the presence of a suitable catalyst.

Major Products

    Oxidation: 6-(Dipropylamino)-4-methylnicotinic acid.

    Reduction: 6-(Dipropylamino)-4-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dipropylamino)-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The dipropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The aldehyde group can undergo reversible reactions with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Diethylamino)-4-methylnicotinaldehyde: Similar structure but with diethylamino instead of dipropylamino.

    4-Methylnicotinaldehyde: Lacks the dipropylamino group.

    6-(Dipropylamino)-nicotinaldehyde: Lacks the methyl group at the fourth position.

Uniqueness

6-(Dipropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the dipropylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

6-(dipropylamino)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H20N2O/c1-4-6-15(7-5-2)13-8-11(3)12(10-16)9-14-13/h8-10H,4-7H2,1-3H3

InChI Key

PPHFUAVKQXYKOH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C(=C1)C)C=O

Origin of Product

United States

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